

# In-Depth Technical Guide to Heveadride

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## Compound of Interest

Compound Name: Heveadride

Cat. No.: B12773145

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## Core Identification

**Heveadride** is a naturally occurring fungal metabolite. This guide provides a comprehensive overview of its chemical identity, biological activity, and the experimental protocols used in its evaluation.

Identifier	Value	Reference
CAS Number	39595-41-0	[1][2][3][4]
Molecular Formula	C <sub>18</sub> H <sub>20</sub> O <sub>6</sub>	[1][3]
Molecular Weight	332.35 g/mol	[3]
IUPAC Name 1	(9S,10R)-10-ethyl-9-propyl-6,14-dioxatricyclo[10.3.0.0 <sup>4,8</sup> ]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone	[1]
IUPAC Name 2	1H-Cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone, 10-ethyl-5,9,10,11-tetrahydro-9-propyl-, (9S,10R)-	[5]

## Biological Activity: Antifungal Properties

**Heveadride** has been identified as a fungal metabolite with antifungal properties. Research has shown its activity against various filamentous fungi and some human pathogenic yeasts.<sup>[6]</sup>

A key study by Hosoe et al. (2004) investigated the antifungal activity of **Heveadride** and its derivatives. While a related compound, dihydroepi**heveadride**, was found to be the most potent antifungal agent isolated in their study, **Heveadride** itself demonstrated antifungal effects. The potency of **Heveadride** was noted to be weaker than dihydroepi**heveadride**.

## Quantitative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Heveadride** against various fungal strains, as determined by the agar diffusion method. Lower MIC values indicate greater antifungal potency.

Fungal Strain	MIC (µg/disc )
Aspergillus fumigatus	>100
Aspergillus niger	>100
Penicillium marneffeii	>100
Trichophyton rubrum	>100
Trichophyton mentagrophytes	>100
Candida albicans	>100
Cryptococcus neoformans	>100
Trichosporon beigelii	>100

Data extracted from studies on **Heveadride** and its derivatives. It is important to note that in the primary study, **Heveadride** showed weaker activity compared to dihydroepi**heveadride**.

## Experimental Protocols

The following is a detailed methodology for the antifungal activity assay used to evaluate **Heveadride**, based on the agar diffusion method.

## Antifungal Susceptibility Testing (Agar Diffusion Method)

- Preparation of Fungal Inoculum:
  - Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain sporulating cultures.
  - Spores are harvested and suspended in sterile saline or a suitable buffer.
  - The spore suspension is adjusted to a standardized concentration (e.g.,  $1 \times 10^6$  spores/mL) using a hemocytometer or by spectrophotometric methods.
- Preparation of Assay Plates:
  - A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.
  - The molten agar is cooled to approximately 45-50°C and seeded with the standardized fungal inoculum.
  - The seeded agar is poured into sterile petri dishes and allowed to solidify.
- Application of Test Compound:
  - Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of **Heveadride** dissolved in a suitable solvent.
  - The solvent is allowed to evaporate completely.
  - The impregnated discs are placed onto the surface of the seeded agar plates.
- Incubation:
  - The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the test fungus.
- Measurement of Inhibition Zones:

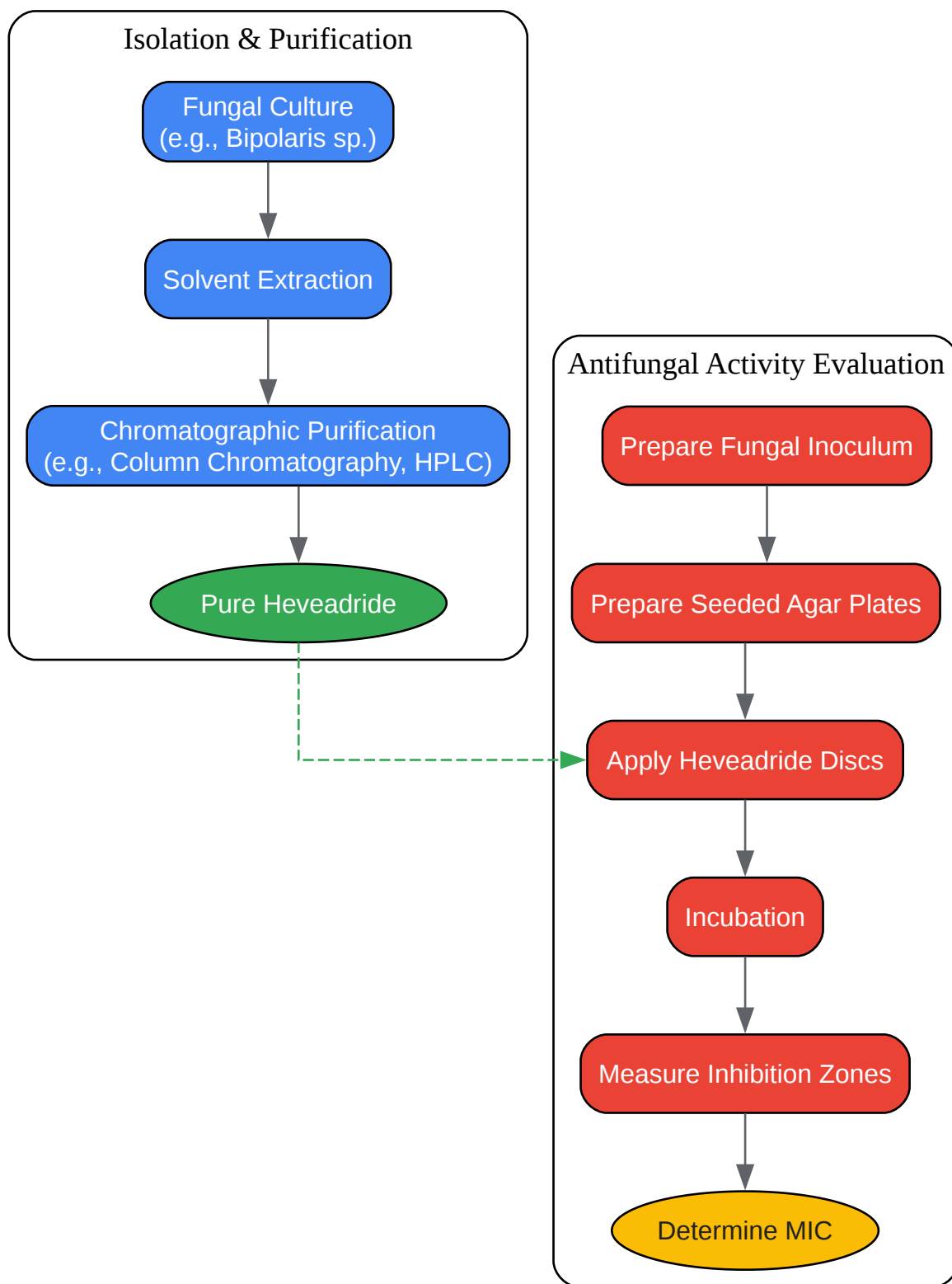
- Following incubation, the diameter of the zone of growth inhibition around each disc is measured in millimeters.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in a clear zone of inhibition.

## Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways affected by **Heveadrive** have not been extensively elucidated in the available scientific literature. It is suggested that **Heveadrive** may exert its antifungal effects by interacting with cell membranes or specific enzymes, which could modulate inflammatory pathways or inhibit microbial growth. [3] However, detailed studies to confirm these hypotheses and identify specific molecular targets are lacking.

## Logical Workflow Diagram

The following diagram illustrates the general workflow for the isolation and evaluation of the antifungal properties of **Heveadrive**.



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Caption: Experimental workflow for **Heveadride** isolation and antifungal testing.

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## References

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